molecular formula C12H16N4S B15302196 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine

1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine

Katalognummer: B15302196
Molekulargewicht: 248.35 g/mol
InChI-Schlüssel: GBIYUHNSTKIUPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine is a complex organic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine typically involves multi-step organic reactions. The process often begins with the preparation of the thiophene and pyrazole intermediates, which are then coupled with piperidine under specific reaction conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Thiophen-3-yl)methylpiperidin-3-amine
  • 1-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine

Uniqueness

1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-3-amine is unique due to its specific combination of thiophene, pyrazole, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C12H16N4S

Molekulargewicht

248.35 g/mol

IUPAC-Name

1-(5-thiophen-3-yl-1H-pyrazol-3-yl)piperidin-3-amine

InChI

InChI=1S/C12H16N4S/c13-10-2-1-4-16(7-10)12-6-11(14-15-12)9-3-5-17-8-9/h3,5-6,8,10H,1-2,4,7,13H2,(H,14,15)

InChI-Schlüssel

GBIYUHNSTKIUPY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=NNC(=C2)C3=CSC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.